4-Fluorotriamcinolone Acetonide
Description
Triamcinolone acetonide (TA) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its molecular formula is C₂₄H₃₁FO₆, and it contains a fluorine atom at the 4b position in its steroidal backbone (Figure 1). TA is widely used in clinical practice for conditions such as osteoarthritis, allergic rhinitis, dermatological disorders, and ocular inflammation. A key advancement is its extended-release (ER) formulation, which utilizes poly(lactic-co-glycolic acid) (PLGA) microspheres to sustain synovial drug release, minimize systemic exposure, and reduce corticosteroid-related adverse effects. Pharmacokinetic studies demonstrate that TA-ER maintains consistent synovial concentrations, unlike the variable plasma levels observed with traditional crystalline suspension (TAcs).
Properties
Molecular Formula |
C₂₄H₃₀F₂O₆ |
|---|---|
Molecular Weight |
452.49 |
Synonyms |
(6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-3,6b-Difluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Triamcinolone Acetonide vs. Fluticasone Propionate in Allergic Rhinitis
A randomized, double-blind trial compared TA (220 µg/day) and fluticasone propionate (200 µg/day) in 260 patients with perennial allergic rhinitis (PAR). Both agents significantly reduced reflective Total Nasal Symptom Scores (rTNSS) over 4 weeks, with a mean difference of -0.2 (95% CI: -0.8 to 0.4), confirming non-inferiority of TA. Adverse event rates were similar (TA: 12.3%; fluticasone: 10.8%).
| Parameter | Triamcinolone Acetonide | Fluticasone Propionate |
|---|---|---|
| Mean rTNSS Reduction | -4.1 ± 1.8 | -4.3 ± 1.7 |
| Adverse Event Rate | 12.3% | 10.8% |
| Onset of Action | 24–48 hours | 12–24 hours |
Triamcinolone Acetonide vs. 5-Fluorouracil (5-FU) in Keloid Therapy
TA is often combined with 5-FU, an antimetabolite that inhibits fibroblast proliferation. A case study of keloid treatment compared TA monotherapy (40 mg/mL) with TA+5-FU (50 mg/mL). After 8 weeks, the TA+5-FU group showed:
- 67% reduction in keloid volume vs. 45% with TA alone.
- Lower recurrence rates (15% vs. 30%).
- Reduced side effects (pain, atrophy) due to lower TA dosage in combination therapy.
| Outcome | TA Alone | TA + 5-FU |
|---|---|---|
| Volume Reduction | 45% | 67% |
| Recurrence Rate | 30% | 15% |
| Pain During Injection | Moderate | Mild |
Formulation Comparisons: ER vs. Crystalline Suspension (CS)
In a 24-week phase III trial for knee osteoarthritis, TA-ER 32 mg outperformed TA-CS in pain relief (WOMAC pain score: -2.9 vs. -2.1, p < 0.01) and synovial drug retention. Systemic exposure was 60% lower with TA-ER, reducing risks of hyperglycemia and adrenal suppression.
| Parameter | TA-ER | TA-CS |
|---|---|---|
| WOMAC Pain Reduction | -2.9 | -2.1 |
| Systemic Exposure (AUC) | 120 ng·h/mL | 300 ng·h/mL |
| Injection Frequency | Biannual | Quarterly |
Nanoparticle Drug Release Profiles
PLGA-based nanoparticles (e.g., P-6 copolymer) extended TA release to 35 days, with only 15% burst release in 48 hours vs. 64% for P-2 nanoparticles. Low crystallinity and hydrophobicity in P-6 enhanced sustained delivery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
